1-(5-Bromopyrimidin-2-yl)butan-2-amine
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Overview
Description
1-(5-Bromopyrimidin-2-yl)butan-2-amine is an organic compound with the molecular formula C8H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a butan-2-amine side chain makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)butan-2-amine typically involves multiple steps, including bromination, condensation, and amination reactions. One common synthetic route starts with the bromination of pyrimidine to introduce the bromine atom at the 5-position. This is followed by a condensation reaction with butan-2-amine under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)butan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include lithium diisopropylamide (LDA) for metallation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)butan-2-amine can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride: This compound has a cyclobutane ring instead of a butane chain, which may affect its reactivity and biological activity.
2-Bromo-5-pyrimidinamine: This compound lacks the butane side chain, making it less complex but still useful in various chemical reactions.
Properties
Molecular Formula |
C8H12BrN3 |
---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)butan-2-amine |
InChI |
InChI=1S/C8H12BrN3/c1-2-7(10)3-8-11-4-6(9)5-12-8/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
LEVSCSMPBWXYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC=C(C=N1)Br)N |
Origin of Product |
United States |
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